Cas no 2228095-12-1 (methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate)

メチル2-アミノ-3-(2-{(tert-ブトキシ)カルボニルアミノ}フェニル)-3-メチルブタノエートは、保護されたアミノ酸エステル誘導体であり、有機合成において重要な中間体として利用されます。tert-ブトキシカルボニル(Boc)基によりアミン部位が保護されており、選択的な反応が可能です。分子内の立体障害を考慮した設計により、高い反応選択性と安定性を有します。医薬品中間体やペプチド合成におけるユニットとして有用で、特に複雑な骨格構築において効率的な合成経路を提供します。結晶性が良好なため精製が容易で、保存安定性にも優れています。

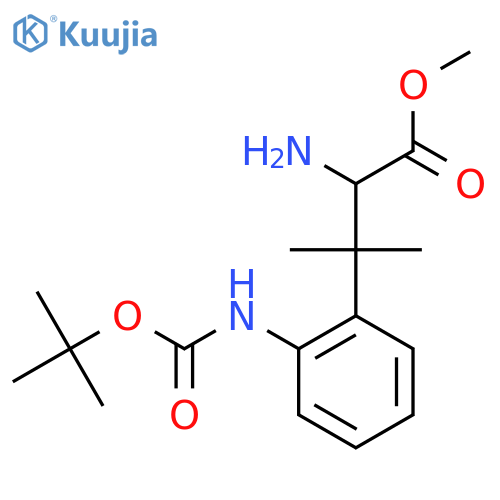

2228095-12-1 structure

商品名:methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate

methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate

- methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate

- 2228095-12-1

- EN300-1875176

-

- インチ: 1S/C17H26N2O4/c1-16(2,3)23-15(21)19-12-10-8-7-9-11(12)17(4,5)13(18)14(20)22-6/h7-10,13H,18H2,1-6H3,(H,19,21)

- InChIKey: ZMAICSHJAPBRJM-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(C(C)(C)C1C=CC=CC=1NC(=O)OC(C)(C)C)N)=O

計算された属性

- せいみつぶんしりょう: 322.18925731g/mol

- どういたいしつりょう: 322.18925731g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 429

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1875176-5.0g |

methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |

2228095-12-1 | 5g |

$4349.0 | 2023-06-01 | ||

| Enamine | EN300-1875176-1.0g |

methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |

2228095-12-1 | 1g |

$1500.0 | 2023-06-01 | ||

| Enamine | EN300-1875176-0.25g |

methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |

2228095-12-1 | 0.25g |

$1381.0 | 2023-09-18 | ||

| Enamine | EN300-1875176-5g |

methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |

2228095-12-1 | 5g |

$4349.0 | 2023-09-18 | ||

| Enamine | EN300-1875176-1g |

methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |

2228095-12-1 | 1g |

$1500.0 | 2023-09-18 | ||

| Enamine | EN300-1875176-10.0g |

methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |

2228095-12-1 | 10g |

$6450.0 | 2023-06-01 | ||

| Enamine | EN300-1875176-0.1g |

methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |

2228095-12-1 | 0.1g |

$1320.0 | 2023-09-18 | ||

| Enamine | EN300-1875176-2.5g |

methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |

2228095-12-1 | 2.5g |

$2940.0 | 2023-09-18 | ||

| Enamine | EN300-1875176-0.05g |

methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |

2228095-12-1 | 0.05g |

$1261.0 | 2023-09-18 | ||

| Enamine | EN300-1875176-0.5g |

methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |

2228095-12-1 | 0.5g |

$1440.0 | 2023-09-18 |

methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate 関連文献

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

2228095-12-1 (methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量